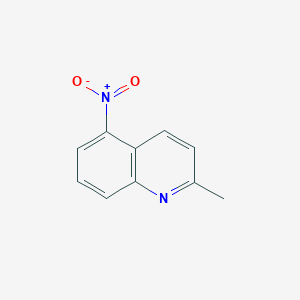
2-Methyl-5-nitroquinoline
Cat. No. B1594748
Key on ui cas rn:
23877-94-3
M. Wt: 188.18 g/mol
InChI Key: XJHADKRGUJCHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07417056B2
Procedure details


2-Methylquinoline (108.3 ml, 0.80 mol) is added in drops to 65% nitric acid (61 ml, 0.88 mol) at an internal temperature of 0-10° C. (dry ice cooling) within 45 minutes. After 1 hour, the precipitated nitrate is suctioned off and introduced in portions at an internal temperature of 0-6° C. in concentrated sulfuric acid (240 ml). After 30 minutes, potassium nitrate (6 g, 60 mmol) is added thereto, and it is stirred for 16 hours at room temperature. The batch is slowly poured onto ice/water, and a pH of 1.5 is set with 40% NaOH (˜500 ml). The precipitate is suctioned off, the filtrate is made alkaline with 25% ammonia water (pH 10) and filtered. The filter residue is dissolved in hot methanol (500 ml). During cooling, the 8-nitro-isomer crystallizes out. The mother liquor is concentrated by evaporation and purified by column chromatography on silica gel with hexane-ethyl acetate, whereby 53 g of the 2-methyl-5-nitroquinoline accumulates.




Name
potassium nitrate
Quantity
6 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[N+:12]([O-])([OH:14])=[O:13].C(=O)=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[K+].[OH-].[Na+].O.N>S(=O)(=O)(O)O>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-:14])=[O:13])[N:3]=1 |f:4.5,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
108.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
61 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-]
|
Step Three
|
Name
|
potassium nitrate
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.N
|
Step Six
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
it is stirred for 16 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The batch is slowly poured onto ice/water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The filter residue is dissolved in hot methanol (500 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
During cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the 8-nitro-isomer crystallizes out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mother liquor is concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on silica gel with hexane-ethyl acetate, whereby 53 g of the 2-methyl-5-nitroquinoline
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=NC2=CC=CC(=C2C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
